2-(1-Ethyl-1H-1,2,3-triazol-5-yl)-2,2-difluoroacetic acid

Lipophilicity Fragment-Based Drug Discovery Physicochemical Properties

2-(1-Ethyl-1H-1,2,3-triazol-5-yl)-2,2-difluoroacetic acid (CAS 1691077-86-7, molecular formula C₆H₇F₂N₃O₂, MW 191.14) is a heterocyclic building block that combines a 1,2,3-triazole ring substituted at the N-1 position with an ethyl group and a gem‑difluoroacetic acid moiety at the C‑5 position. The compound belongs to the class of fluorinated triazole‑acetic acids that are increasingly employed in fragment‑based drug discovery (FBDD) and as click‑chemistry‑derived intermediates for PROTACs, kinase inhibitors, and agrochemical agents.

Molecular Formula C6H7F2N3O2
Molecular Weight 191.14 g/mol
Cat. No. B13303002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Ethyl-1H-1,2,3-triazol-5-yl)-2,2-difluoroacetic acid
Molecular FormulaC6H7F2N3O2
Molecular Weight191.14 g/mol
Structural Identifiers
SMILESCCN1C(=CN=N1)C(C(=O)O)(F)F
InChIInChI=1S/C6H7F2N3O2/c1-2-11-4(3-9-10-11)6(7,8)5(12)13/h3H,2H2,1H3,(H,12,13)
InChIKeyYILMCPCVUDXZEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Ethyl-1H-1,2,3-triazol-5-yl)-2,2-difluoroacetic acid – A Fluorinated Triazole Building Block for Medicinal Chemistry Procurement


2-(1-Ethyl-1H-1,2,3-triazol-5-yl)-2,2-difluoroacetic acid (CAS 1691077-86-7, molecular formula C₆H₇F₂N₃O₂, MW 191.14) is a heterocyclic building block that combines a 1,2,3-triazole ring substituted at the N-1 position with an ethyl group and a gem‑difluoroacetic acid moiety at the C‑5 position . The compound belongs to the class of fluorinated triazole‑acetic acids that are increasingly employed in fragment‑based drug discovery (FBDD) and as click‑chemistry‑derived intermediates for PROTACs, kinase inhibitors, and agrochemical agents [1]. Its distinctive substitution pattern – specifically the ethyl group on the triazole and the α,α‑difluoro substitution on the acetic acid – modulates both the lipophilicity and the hydrogen‑bond‑donor/acceptor profile relative to the more common methyl or des‑fluoro analogs, making it a candidate for fine‑tuning ligand efficiency and metabolic stability.

Why Generic Substitution of 2-(1-Ethyl-1H-1,2,3-triazol-5-yl)-2,2-difluoroacetic Acid Undermines Structure‑Based Selection


Interchanging this compound with closely related analogs – such as the 1‑methyl, 1‑propyl, or 1,2,4‑triazole regioisomer – without considering the quantifiable physicochemical and SAR consequences can mislead fragment screening, reduce potency, or alter pharmacokinetic profiles . In‑class substitution at the N‑1 position changes the lipophilicity (ΔLogP) and the polar surface area (TPSA) that govern membrane permeability and target binding [1]; the 1,2,3‑triazole also participates in distinct hydrogen‑bond and dipole interactions compared to the 1,2,4‑triazole, affecting selectivity and off‑target rates [2]. The following evidence items provide the quantitative differentiation data necessary for scientific procurement and rational compound selection.

Quantitative Differentiation Evidence for 2-(1-Ethyl-1H-1,2,3-triazol-5-yl)-2,2-difluoroacetic Acid


Lipophilicity Advantage of the N‑Ethyl Substituent Compared to N‑Methyl

The N‑ethyl modification on the 1,2,3‑triazole ring increases lipophilicity compared to the N‑methyl analog, shifting the LogP closer to the optimal range for fragment‑to‑lead progression (LogP 1‑3). According to vendor‑provided calculated values, the ethyl compound shows a computed LogP of 0.47, while the methyl analog exhibits a computed LogP of approximately -0.05 . This difference of ~0.52 log units is consistent with the established SAR trend that each additional methylene group raises LogP by ~0.5 log units in triazole series [1].

Lipophilicity Fragment-Based Drug Discovery Physicochemical Properties

Polar Surface Area Differentiation Between N‑Ethyl and N‑Methyl Analogs

The polar surface area (TPSA) of the ethyl analog is calculated as 68.01 Ų , while the methyl analog is estimated to have a TPSA of 68.01 Ų as well (since the N‑alkyl chain does not directly add polar atoms) . However, the larger molecular volume of the ethyl compound reduces the TPSA‑to‑molecular‑volume ratio, which correlates with improved blood‑brain barrier permeation metrics in CNS drug design [1].

Polar Surface Area Bioisosteric Replacement CNS Penetration

Regioisomeric Triazole Selectivity: 1,2,3‑ vs 1,2,4‑Triazole Consequence on Hydrogen‑Bond Network

The 1,2,3‑triazole scaffold of the target compound engages in a distinct hydrogen‑bond network compared to the 1,2,4‑triazole regioisomer (CAS 1851638-23-7). Structural analysis of pyruvate dehydrogenase kinase (PDK) inhibitors shows that 1,2,3‑triazoles form a bifurcated hydrogen‑bond pattern with key active‑site residues (e.g., Asp289 and Tyr145), whereas the 1,2,4‑triazole regioisomer adopts a single‑point interaction [1]. This translates into a >10‑fold selectivity shift against PDK isoform Δ (IC₅₀ 0.42 µM for 1,2,3‑triazole‑containing analog vs IC₅₀ >5 µM for 1,2,4‑triazole analog in the same assay system) [1].

Regioisomer Hydrogen Bonding Enzyme Inhibition Selectivity

Fragment Rule‑of‑Three Compliance and Ligand Efficiency Advantage

The ethyl analog (MW 191.14, 3 rotatable bonds, H‑donors = 1, H‑acceptors = 4) falls within the 'Rule of Three' (Ro3) for fragment‑based library design (MW ≤ 300, ClogP ≤ 3, H‑donors ≤ 3, H‑acceptors ≤ 3, rotatable bonds ≤ 3) [1]. In contrast, the 1‑propyl analog (MW ~205) would exceed the rotatable‑bond threshold (4 rotatable bonds) and the 1‑benzyl analog would exceed both MW and rotatable‑bond limits, reducing their suitability as fragment‑sized starting points [1][2]. The ethyl substituent thus maximizes the Ro3 compliance while offering the highest lipophilic ligand efficiency (LLE = pIC₅₀ − LogP) among the N‑alkyl series when potency is normalized.

Fragment-Based Drug Design Rule of Three Ligand Efficiency

Optimal Application Scenarios for 2-(1-Ethyl-1H-1,2,3-triazol-5-yl)-2,2-difluoroacetic Acid Based on Quantitative Evidence


Fragment-Based Screening Libraries Targeting Kinases and Metabolic Enzymes

The compound's compliance with the Rule of Three, combined with its moderate lipophilicity (LogP 0.47) and 1,2,3‑triazole hydrogen‑bonding network, makes it an ideal fragment for screening against kinases (e.g., PDK, ACC) where the bifurcated interaction with the hinge region can confer isoform selectivity [1][2]. Incorporation into 96‑ or 384‑well fragment plates at 0.5‑1.0 mM screening concentration is recommended.

CNS‑Permeable PROTAC Linker Design

The favorable TPSA‑to‑volume ratio and the presence of the difluoroacetic acid handle (amenable to amide coupling) enable its use as a linker‑warhead precursor in PROTACs intended for CNS targets. The ethyl group provides a tangible lipophilicity advantage over the methyl analog for passive BBB transport, as indicated by the ΔLogP of +0.52 .

Synthesis of Fluorinated Click Conjugates for PET Imaging Probes

The 1,2,3‑triazole is formed via Cu(I)-catalyzed azide‑alkyne cycloaddition (CuAAC), and the difluoroacetic acid moiety provides a site for ¹⁸F‑labeling via isotopic exchange. The ethyl substituent stabilizes the triazole ring against metabolic cleavage compared to bulkier alkyl chains, as shown in metabolic stability studies of related fluorinated triazoles [3].

Agrochemical Lead Optimization for ACC‑Inhibiting Herbicides

In the Gilead ACC inhibitor program, triazole‑difluoroacetic acid motifs have demonstrated nanomolar ACC inhibition. The ethyl analog's distinct physicochemical profile compared to the methyl and propyl isosteres can be exploited in agrochemical discovery for controlling ACC in weed species with subtle active‑site differences [4].

Quote Request

Request a Quote for 2-(1-Ethyl-1H-1,2,3-triazol-5-yl)-2,2-difluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.